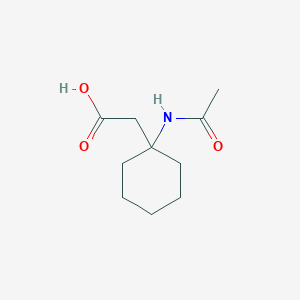

(1-Acetylamino-cyclohexyl)-acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1-acetamidocyclohexyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-8(12)11-10(7-9(13)14)5-3-2-4-6-10/h2-7H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNNGABVXCECAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1(CCCCC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(1-Acetylamino-cyclohexyl)-acetic acid synthesis protocol

An In-depth Technical Guide to the Synthesis of (1-Acetylamino-cyclohexyl)-acetic acid

Introduction

This compound is a substituted α-amino acid derivative. Its structural similarity to gabapentin, a widely used anticonvulsant and analgesic drug, makes its synthesis a topic of significant interest for researchers in medicinal chemistry and drug development. The N-acetyl group can serve as a key modification to alter the parent molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to new therapeutic agents or serving as a crucial intermediate in more complex synthetic pathways.

This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the chemical principles behind the chosen synthetic strategy, offering insights into the reaction mechanisms and rationale for specific experimental conditions. The presented pathway is a robust, three-stage process commencing with the well-established Bucherer-Bergs reaction, followed by hydantoin hydrolysis, and concluding with a selective N-acetylation.

Overall Synthetic Strategy

The synthesis is logically divided into two primary phases: first, the construction of the core α-amino acid scaffold, and second, the final N-acetylation. The Bucherer-Bergs reaction is selected for the initial step due to its efficiency in converting simple cyclic ketones into hydantoin derivatives, which are stable and readily purified crystalline intermediates.[1] This hydantoin is then subjected to hydrolysis to yield the free amino acid, which is subsequently acetylated to afford the target compound.

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of (1-Amino-cyclohexyl)-acetic acid

This phase focuses on building the α-amino acid structure starting from cyclohexanone.

Stage I: Bucherer-Bergs Synthesis of 5,5-Pentamethylenehydantoin

The Bucherer-Bergs reaction is a classic multicomponent reaction that efficiently produces 5,5-disubstituted hydantoins from a ketone, cyanide, and ammonium carbonate.[2][3] The reaction proceeds through the in-situ formation of an aminonitrile, which then cyclizes upon reaction with carbon dioxide (derived from ammonium carbonate) to form the stable hydantoin ring system.[3]

Caption: Simplified mechanism of the Bucherer-Bergs reaction for hydantoin synthesis.

Experimental Protocol: Synthesis of 5,5-Pentamethylenehydantoin

Safety Precaution: This procedure involves potassium cyanide, which is highly toxic. All manipulations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Have a cyanide poisoning antidote kit available and be familiar with its use.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| Cyclohexanone | 98.14 | 24.5 g (25.9 mL) | 0.25 |

| Potassium Cyanide (KCN) | 65.12 | 19.5 g | 0.30 |

| Ammonium Carbonate | 96.09 | 77.0 g | 0.80 |

| Ethanol (50% aq.) | - | 300 mL | - |

Procedure:

-

In a 1-L three-necked flask equipped with a mechanical stirrer and a reflux condenser, combine potassium cyanide and ammonium carbonate.

-

Add 300 mL of 50% aqueous ethanol to the flask. Stir the mixture to dissolve the solids.

-

Add the cyclohexanone to the stirred solution.

-

Heat the reaction mixture in a water bath to 60-70°C and maintain this temperature with stirring for 4-5 hours.[1] A precipitate will begin to form.

-

After the heating period, cool the reaction mixture in an ice bath to approximately 10°C.

-

Collect the crystalline precipitate by vacuum filtration and wash it thoroughly with cold water.

-

Dry the product in an oven at 90-100°C to yield crude 5,5-pentamethylenehydantoin. The product can be recrystallized from hot water or ethanol for higher purity if necessary.

Stage II: Hydrolysis of 5,5-Pentamethylenehydantoin

The stable hydantoin ring is cleaved under basic conditions to yield the corresponding α-amino acid. Strong bases like sodium hydroxide or barium hydroxide are typically used, followed by neutralization to precipitate the free amino acid.

Experimental Protocol: Synthesis of (1-Amino-cyclohexyl)-acetic acid

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| 5,5-Pentamethylenehydantoin | 168.19 | 16.8 g | 0.10 |

| Sodium Hydroxide (NaOH) | 40.00 | 16.0 g | 0.40 |

| Water | 18.02 | 100 mL | - |

| Concentrated HCl (37%) | 36.46 | As needed | - |

Procedure:

-

Place the 5,5-pentamethylenehydantoin and sodium hydroxide in a stainless steel autoclave or a high-pressure reaction vessel.

-

Add 100 mL of water and seal the vessel.

-

Heat the mixture to 160-180°C with stirring. The internal pressure will rise. Maintain these conditions for 4-6 hours.

-

Cool the vessel to room temperature and carefully vent any residual pressure.

-

Transfer the resulting solution to a beaker and cool in an ice bath.

-

Carefully neutralize the solution by slowly adding concentrated hydrochloric acid with stirring. Monitor the pH. The amino acid is amphoteric and will precipitate at its isoelectric point (typically pH 5-7).

-

Collect the white precipitate by vacuum filtration, wash with a small amount of cold water, followed by a wash with ethanol.

-

Dry the product under vacuum to yield (1-Amino-cyclohexyl)-acetic acid.

Part 2: N-Acetylation of (1-Amino-cyclohexyl)-acetic acid

The final step is the selective acetylation of the primary amine group. Acetic anhydride is a highly effective and common acetylating agent for this purpose. The reaction is typically performed under aqueous basic or acidic conditions.[4] Using acetic acid as a catalyst can also promote N-acylation.[5][6]

Experimental Protocol: Synthesis of this compound

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| (1-Amino-cyclohexyl)-acetic acid | 157.21 | 15.7 g | 0.10 |

| Acetic Anhydride | 102.09 | 12.2 g (11.3 mL) | 0.12 |

| Acetic Acid, Glacial | 60.05 | 50 mL | - |

Procedure:

-

Suspend the (1-Amino-cyclohexyl)-acetic acid in 50 mL of glacial acetic acid in a 250-mL round-bottom flask equipped with a magnetic stirrer.

-

Slowly add the acetic anhydride to the suspension with stirring.

-

Heat the mixture to 80-90°C and stir for 2-3 hours. The suspension should become a clear solution.

-

After the reaction is complete (monitored by TLC), cool the solution to room temperature.

-

Slowly pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring to precipitate the product.

-

Collect the white solid by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., water or ethanol/water) to obtain pure this compound.

-

Dry the final product under vacuum.

Purification and Characterization

Purification: Recrystallization is the primary method for purifying the final product. The choice of solvent depends on the compound's solubility but water or mixed aqueous-organic solvents are often effective for polar molecules like N-acetylated amino acids.

Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Melting Point: A sharp melting point range indicates high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic peaks for the acetyl methyl group (a singlet around 2.0 ppm), the cyclohexyl protons, and the methine proton adjacent to the carboxyl group. The amide N-H proton will also be visible.

-

¹³C NMR will confirm the presence of the carbonyl carbons (amide and carboxylic acid), the acetyl methyl carbon, and the carbons of the cyclohexyl ring.

-

-

Infrared (IR) Spectroscopy: Key stretches to observe include the O-H of the carboxylic acid, the N-H of the amide, and the C=O stretches for both the amide and carboxylic acid functional groups.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound (199.25 g/mol ).

References

- Vertex AI Search. (n.d.). Method for directly synthesizing gabapentin with 1-cyano cyclohexyl acetic acid.

- Patsnap. (2021). Preparation method of gabapentin intermediate. Eureka.

- Kumar, A., Soudagar, S. R., Nijasure, A. M., Panda, N. B., & Gautam, P. (2008). Process For Synthesis Of Gabapentin. (U.S. Patent No. US-2008103334-A1). PubChem.

-

Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

-

MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

-

Manicardi, A., Cadoni, E., & Madder, A. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. PubMed Central. Retrieved from [Link]

-

Chen, X., & Yang, D. (2019). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications. Retrieved from [Link]

-

Dömling, A. (2014). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. Retrieved from [Link]

-

SciSpace. (n.d.). A green approach to chemoselective N- acetylation of amines using catalytic amount of zinc acetate in acetic acid. Retrieved from [Link]

-

Kappe, C. O., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules. Retrieved from [Link]

Sources

- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. semanticscholar.org [semanticscholar.org]

Physicochemical properties of (1-Acetylamino-cyclohexyl)-acetic acid

An In-depth Technical Guide on the Physicochemical Properties of (1-Acetylamino-cyclohexyl)-acetic acid

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of this compound, also known as 2-(4-acetamidocyclohexyl)acetic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical data with practical, field-proven methodologies for empirical characterization. We delve into the compound's structural identity, core physicochemical parameters, and spectroscopic profile. Furthermore, this guide presents detailed, self-validating experimental protocols for determining critical properties such as pKa and solubility, underscoring the causality behind methodological choices. The aim is to equip scientists with the foundational knowledge required for the effective utilization of this compound in organic synthesis and pharmaceutical research.

Molecular Identity and Structure

This compound (IUPAC Name: 2-(4-acetamidocyclohexyl)acetic acid) is a carboxylic acid derivative of cyclohexane.[1] Its structure features a cyclohexane ring substituted with both an acetic acid moiety and an acetylamino (acetamido) group. This bifunctional nature—possessing a hydrogen bond donor/acceptor amide and an acidic carboxyl group—makes its physicochemical characterization crucial for applications in medicinal chemistry and materials science.

The molecular structure dictates its physical and chemical behavior, including its solubility, acidity, and potential for intermolecular interactions, which are paramount in drug design and formulation.

Caption: 2D structure of 2-(4-acetamidocyclohexyl)acetic acid.

Table 1: Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-(4-acetamidocyclohexyl)acetic acid | PubChem[1] |

| Molecular Formula | C₁₀H₁₇NO₃ | PubChem[1] |

| Molecular Weight | 199.25 g/mol | PubChem[1][2] |

| CAS Number | 2901-44-2 (cis-isomer); 90978-94-2 (trans-isomer) | PubChem[1] |

| PubChem CID | 300538 | PubChem[1] |

Core Physicochemical Properties

A thorough understanding of the physicochemical properties is the bedrock of successful drug development, influencing everything from synthesis and purification to formulation and bioavailability. The properties of this compound are summarized below.

Table 2: Summary of Physicochemical Properties

| Property | Value (Predicted or Experimental) | Significance in Drug Development |

|---|---|---|

| Molecular Weight | 199.25 g/mol | Adheres to Lipinski's Rule of Five (<500 Da), suggesting potential for good oral absorption. |

| Melting Point | Data not available; expected to be a solid at room temperature. | Affects formulation choices (e.g., tablet vs. capsule) and manufacturing processes. |

| Calculated logP | 0.6 (XLogP3) | Indicates a relatively balanced hydrophilic-lipophilic character, which is often favorable for cell membrane permeability.[1] |

| pKa (Carboxylic Acid) | Estimated: ~4.5 - 5.0 | Governs the ionization state at physiological pH, impacting solubility, absorption, and receptor binding. |

| Hydrogen Bond Donors | 2 | Influences solubility and the potential for specific interactions with biological targets.[1] |

| Hydrogen Bond Acceptors | 3 | Influences solubility and target binding affinity.[1] |

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. The calculated XLogP3 value of 0.6 for this molecule suggests it is moderately lipophilic.[1] This is a desirable characteristic in drug candidates, as it implies the molecule may possess sufficient lipid solubility to cross cell membranes without being so lipophilic that it suffers from poor aqueous solubility or rapid metabolic clearance.

Acidity (pKa)

Spectroscopic Profile (Theoretical)

Spectroscopic analysis is essential for structural confirmation and purity assessment. While experimental spectra for this specific compound are not widely published, its functional groups allow for a reliable prediction of its key spectroscopic features.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is expected to be dominated by vibrations from its carboxylic acid and amide functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is anticipated in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[5]

-

C-H Stretch (Aliphatic): Absorptions between 2850-3000 cm⁻¹ due to the C-H bonds of the cyclohexane and methyl groups. These may be partially obscured by the broad O-H band.[5]

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.[5]

-

C=O Stretch (Amide I Band): A strong absorption typically appearing between 1630-1680 cm⁻¹.

-

N-H Bend (Amide II Band): A medium to strong band around 1510-1570 cm⁻¹.

-

N-H Stretch (Amide): A moderate peak located near 3300 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide definitive structural confirmation.

-

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).

-

Amide Proton (-NH-): A broad singlet or doublet, typically between 5-8 ppm.

-

Cyclohexane Protons (-CH-, -CH₂-): A complex series of multiplets in the 1.0-2.5 ppm range.

-

Methylene Protons (-CH₂COOH): A doublet or singlet around 2.0-2.5 ppm.

-

Acetyl Methyl Protons (-COCH₃): A sharp singlet around 1.9-2.1 ppm.

-

-

¹³C NMR:

-

Carboxylic Carbonyl (-COOH): A signal in the 170-180 ppm range.

-

Amide Carbonyl (-NHCO-): A signal in the 165-175 ppm range.

-

Cyclohexane Carbons: Signals in the 20-50 ppm region.

-

Methylene Carbon (-CH₂COOH): A signal around 30-45 ppm.

-

Acetyl Methyl Carbon (-COCH₃): A signal around 20-25 ppm.

-

Experimental Characterization Protocols

To ensure scientific rigor, calculated or estimated values must be confirmed empirically. The following protocols describe standard, self-validating methods for determining key physicochemical properties.

Workflow for Physicochemical Characterization

The logical flow for characterizing a new chemical entity like this compound involves a multi-step process, starting with synthesis and purification, followed by structural confirmation and measurement of key physical properties.

Caption: A logical workflow for the synthesis, purification, and characterization of a chemical entity.

Protocol: pKa Determination via Potentiometric Titration

Rationale: Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds. It relies on monitoring the change in pH of a solution as a titrant of known concentration is added, allowing for the precise identification of the half-equivalence point, where pH equals pKa.

Methodology:

-

Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a water/co-solvent mixture if solubility is low.

-

Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Insert the calibrated pH electrode and a magnetic stirrer.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments (e.g., 0.05 mL) using a burette.

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the point where half of the volume of titrant required to reach the equivalence point (the steepest point of the curve) has been added. Alternatively, a derivative plot (ΔpH/ΔV vs. V) can be used to accurately determine the equivalence point.

Protocol: Aqueous Solubility Assessment (Shake-Flask Method)

Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility. It ensures that a true equilibrium is reached between the solid compound and the solution, providing a reliable measure of a compound's intrinsic solubility.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a buffer of a specific pH (e.g., phosphate-buffered saline at pH 7.4).

-

Equilibration: Seal the vial and agitate it in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid is essential.

-

Phase Separation: After equilibration, allow the suspension to settle. Remove an aliquot of the supernatant and clarify it by centrifugation (e.g., 14,000 rpm for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF) to remove all solid particles.

-

Quantification: Accurately dilute the clarified supernatant with a suitable solvent.

-

Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original concentration in the supernatant to determine the solubility in units like mg/mL or µM.

Relevance in Synthesis and Drug Development

This compound serves as a valuable building block in organic synthesis. Its structure is related to tranexamic acid (an antifibrinolytic agent) and gabapentin (an anticonvulsant), making it and its derivatives of significant interest in medicinal chemistry. For instance, a patent describes the preparation of 2-(4-acetamidocyclohexyl)acetic acid as an intermediate.[6] The synthesis of related compounds like 1-(aminomethyl)cyclohexyl-acetic acid (gabapentin) often involves similar structural motifs.[7]

The application of acetic acid and its derivatives is widespread in the pharmaceutical industry, where they are used as solvents, intermediates, and acetylating agents in the synthesis of active pharmaceutical ingredients (APIs) like aspirin.[8] Understanding the physicochemical properties detailed in this guide is a prerequisite for leveraging this compound in such synthetic routes and for designing novel molecules with desired ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Conclusion

This compound is a compound with a balanced physicochemical profile, characterized by moderate lipophilicity and the presence of key functional groups for hydrogen bonding and ionization. Its structural features make it a promising scaffold and intermediate for synthetic and medicinal chemistry. The theoretical data presented, combined with the robust experimental protocols provided, form a solid foundation for researchers to accurately characterize and effectively utilize this molecule in their development programs. Empirical validation of these properties is a critical, non-negotiable step in advancing any chemical entity from the laboratory to potential application.

References

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem., 62(21), 7512-7515. Available at: [Link]

-

Acetic acid, cyclohexyl ester - NIST WebBook. Available at: [Link]

-

cyclohexyl acetic acid, 5292-21-7 - The Good Scents Company. Available at: [Link]

-

Chemical Properties of Acetic acid, cyclohexyl ester (CAS 622-45-7) - Cheméo. Available at: [Link]

-

trans-4-(acetylamino)cyclohexyl acetate - ChemBK. Available at: [Link]

- CN1221525C - Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid - Google Patents.

-

Acetic acid, cyclohexyl ester - NIST WebBook. Available at: [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0031352) - Human Metabolome Database. Available at: [Link]

-

Cyclohexaneacetic acid | C8H14O2 | CID 21363 - PubChem. Available at: [Link]

-

2-(4-Acetamidocyclohexyl)acetic acid | C10H17NO3 | CID 300538 - PubChem. Available at: [Link]

-

(cis-4-Aminocyclohexyl)acetic acid - LookChem. Available at: [Link]

- WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof - Google Patents.

-

The crystal structure of acetic acid - SciSpace. Available at: [Link]

-

2.4: Functional Groups - Chemistry LibreTexts. Available at: [Link]

-

Acetic acid - Wikipedia. Available at: [Link]

-

Acetic acid cyclohexyl ester - ChemBK. Available at: [Link]

-

Microwave-Assisted Catalytic Acetylation of Alcohols by Gold Nanoparticle-Supported Gadolinium Complex - Figshare. Available at: [Link]

-

Applications of Glacial Acetic Acid in Pharmaceutical Industry and Drug Formulation. Available at: [Link]

-

FT-IR spectrum of the acetic acid - ResearchGate. Available at: [Link]

- US4218473A - Derivatives of 4-cyclohexyl-1-naphthalene-acetic acid and their use as drugs - Google Patents.

-

Acetic acid, cyclohexyl ester - NIST WebBook. Available at: [Link]

-

(r)-Acetylamino-cyclohexyl-acetic acid | C10H17NO3 | CID 10921523 - PubChem. Available at: [Link]

-

pKa Data Compiled by R. Williams. Available at: [Link]

-

pKa Data Compiled by R. Williams - Organic Chemistry Data. Available at: [Link]

-

Acetic acid cyclohexyl ester - Vapor Phase IR - SpectraBase. Available at: [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

Sources

- 1. 2-(4-Acetamidocyclohexyl)acetic acid | C10H17NO3 | CID 300538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (r)-Acetylamino-cyclohexyl-acetic acid | C10H17NO3 | CID 10921523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof - Google Patents [patents.google.com]

- 7. CN1221525C - Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid - Google Patents [patents.google.com]

- 8. Applications of Glacial Acetic Acid in Pharmaceutical Industry and Drug Formulation [ysxlglacialaceticacid.com]

An In-depth Technical Guide to (1-Acetylamino-cyclohexyl)-acetic acid and Its Isomers for Researchers and Drug Development Professionals

Introduction

(1-Acetylamino-cyclohexyl)-acetic acid and its structural isomers are N-acylated amino acids that hold significance as versatile building blocks in medicinal chemistry and pharmaceutical research. Their unique structural features, combining a cyclic alkyl moiety with an amino acid backbone, make them valuable precursors for the synthesis of novel therapeutic agents. This guide will delve into the technical specifics of these compounds, offering insights into their properties, synthesis, and potential applications.

Chemical Identity and Physicochemical Properties

The nomenclature "this compound" can refer to several isomers depending on the substitution pattern on the cyclohexane ring. The most common and well-documented isomers are 2-(acetylamino)-2-cyclohexylacetic acid and 2-(4-acetylaminocyclohexyl)acetic acid. It is crucial for researchers to precisely identify the isomer of interest using its unique CAS number.

Key Isomers and Their Identifiers:

-

(R)-2-Acetamido-2-cyclohexylacetic acid: A specific enantiomer with the acetylamino and carboxyl groups attached to the same carbon atom of the cyclohexane ring.

-

2-(4-Acetamidocyclohexyl)acetic acid: An isomer where the acetylamino group is at the 4-position of the cyclohexane ring relative to the acetic acid substituent. This can exist as cis and trans diastereomers.

A summary of the key physicochemical properties of these representative isomers is presented below.

| Property | (R)-2-Acetamido-2-cyclohexylacetic acid | 2-(4-Acetamidocyclohexyl)acetic acid |

| CAS Number | 14429-43-7[1] | 2901-44-2 (unspecified stereochemistry)[2] |

| Molecular Formula | C10H17NO3[1] | C10H17NO3[2] |

| Molecular Weight | 199.25 g/mol [1] | 199.25 g/mol [2] |

| IUPAC Name | (2R)-2-acetamido-2-cyclohexylacetic acid[1] | 2-(4-acetamidocyclohexyl)acetic acid[2] |

| Synonyms | (r)-Acetylamino-cyclohexyl-acetic acid, N-acetyl-2-cyclohexyl-D-glycine[1] | 4-(acetylamino)Cyclohexaneacetic acid[2] |

Synthesis Protocols

The synthesis of (acetylamino-cyclohexyl)-acetic acid isomers can be achieved through various synthetic routes. The choice of a particular method depends on the desired isomer, required purity, and scalability. Below is a representative protocol for the synthesis of (R)-2-Acetamido-2-cyclohexylacetic acid, derived from publicly available information.

Synthesis of (R)-2-Acetamido-2-cyclohexylacetic acid

This synthesis involves the catalytic hydrogenation of a cyclohexadiene precursor.

Principle: The double bonds in the cyclohexadiene ring of the starting material, (R)-(acetylamino)(1,4-cyclohexadiene-1-yl)acetic acid, are reduced using hydrogen gas in the presence of a platinum oxide catalyst to yield the saturated cyclohexane ring of the final product.

Experimental Protocol:

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve 15g of (R)-(acetylamino)(1,4-cyclohexadiene-1-yl)acetic acid in 500 mL of methanol.

-

Catalyst Addition: Carefully add 500 mg of platinum oxide to the solution.

-

Hydrogenation: Seal the vessel and introduce hydrogen gas to create a hydrogen atmosphere.

-

Reaction: Stir the mixture vigorously for 4 hours under the hydrogen gas atmosphere at room temperature.[3]

-

Work-up: After the reaction is complete, vent the hydrogen gas and filter the reaction mixture to remove the platinum oxide catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system to yield pure (R)-2-Acetamido-2-cyclohexylacetic acid.

Causality of Experimental Choices:

-

Methanol as Solvent: Methanol is a polar protic solvent that effectively dissolves the starting material and is compatible with the catalytic hydrogenation conditions.

-

Platinum Oxide Catalyst: Platinum oxide (Adam's catalyst) is a highly effective and commonly used catalyst for the hydrogenation of alkenes due to its high activity and stability.

-

Hydrogen Atmosphere: A hydrogen atmosphere provides the necessary reactant for the reduction of the double bonds in the cyclohexadiene ring.

-

Stirring: Vigorous stirring ensures efficient contact between the substrate, catalyst, and hydrogen gas, leading to a higher reaction rate.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of (R)-2-Acetamido-2-cyclohexylacetic acid.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques should be employed.

| Analytical Technique | Purpose | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation of the chemical framework. | The spectra should show characteristic peaks corresponding to the acetyl group, the cyclohexyl ring protons and carbons, and the methine and carboxylic acid groups. |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. | The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of C10H17NO3 (199.25 g/mol ).[1][2] |

| Infrared (IR) Spectroscopy | Identification of functional groups. | The IR spectrum should display characteristic absorption bands for the N-H and C=O stretching of the amide, and the O-H and C=O stretching of the carboxylic acid. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak in the chromatogram would indicate a high degree of purity. |

Applications in Research and Drug Development

This compound and its isomers serve as important intermediates in the synthesis of more complex molecules with potential therapeutic applications.

-

Peptidomimetics: The incorporation of these constrained amino acid analogues into peptide sequences can lead to peptidomimetics with enhanced metabolic stability and improved pharmacokinetic profiles.

-

Anticonvulsant Agents: The structurally related compound, gabapentin, which is 1-(aminomethyl)cyclohexaneacetic acid, is a widely used anticonvulsant drug.[4] This highlights the potential of the cyclohexylacetic acid scaffold in the design of new central nervous system (CNS) active agents.

-

Anti-inflammatory Agents: Derivatives of cyclohexyl-naphthalene-acetic acid have been investigated for their anti-inflammatory properties, suggesting that the cyclohexylacetic acid moiety can be a key pharmacophore in this therapeutic area.[5]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound and its derivatives.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound and its isomers are valuable chemical entities for researchers and professionals in the pharmaceutical sciences. A clear understanding of their specific isomers, physicochemical properties, and synthetic methodologies is paramount for their effective utilization in the design and development of novel chemical compounds and potential drug candidates. This guide provides a foundational framework for working with these compounds, emphasizing scientific integrity and practical application.

References

-

PubChem. (n.d.). (r)-Acetylamino-cyclohexyl-acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Acetamidocyclohexyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN1221525C - Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid.

- Google Patents. (n.d.). US4218473A - Derivatives of 4-cyclohexyl-1-naphthalene-acetic acid and their use as drugs.

Sources

- 1. (r)-Acetylamino-cyclohexyl-acetic acid | C10H17NO3 | CID 10921523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-Acetamidocyclohexyl)acetic acid | C10H17NO3 | CID 300538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-ACETYLAMINO-CYCLOHEXYL-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. CN1221525C - Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid - Google Patents [patents.google.com]

- 5. US4218473A - Derivatives of 4-cyclohexyl-1-naphthalene-acetic acid and their use as drugs - Google Patents [patents.google.com]

A Technical Guide to the Spectral Analysis of (1-Acetylamino-cyclohexyl)-acetic acid

This in-depth technical guide provides a comprehensive analysis of the expected spectral data for (1-Acetylamino-cyclohexyl)-acetic acid, a molecule of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The insights herein are synthesized from established spectroscopic principles and data from structurally analogous compounds to provide a robust predictive framework for the characterization of this molecule.

Introduction

This compound is a derivative of cyclohexane containing both an acetylamino and a carboxylic acid functional group attached to the same quaternary carbon. This unique structure presents interesting spectroscopic features that are crucial for its identification and characterization. Understanding its spectral signature is paramount for confirming its synthesis, assessing its purity, and studying its interactions in various chemical and biological systems. This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data, explaining the rationale behind the expected spectral patterns.

Molecular Structure and Key Functional Groups

A clear understanding of the molecular structure is the foundation for interpreting its spectral data. The key functional groups that will dominate the spectra are the carboxylic acid, the secondary amide, and the cyclohexane ring.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the cyclohexane ring protons, the acetyl methyl protons, the amide proton, and the carboxylic acid proton.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 1H | -COOH |

| ~7-8 | Broad Singlet | 1H | -NH- |

| ~2.5 | Singlet | 2H | -CH₂-COOH |

| ~1.9 | Singlet | 3H | -CO-CH₃ |

| ~1.2-1.8 | Multiplet | 10H | Cyclohexane -CH₂- |

Causality Behind Assignments:

-

Carboxylic Acid Proton (~10-12 ppm): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature, resulting in a downfield chemical shift. The signal is typically broad due to hydrogen bonding and chemical exchange.

-

Amide Proton (~7-8 ppm): The amide proton is also deshielded and will appear as a broad singlet. Its chemical shift can be influenced by solvent and temperature.

-

Methylene Protons (~2.5 ppm): The protons of the methylene group adjacent to the carboxylic acid are expected to appear as a singlet, as there are no adjacent protons to couple with.

-

Acetyl Methyl Protons (~1.9 ppm): The three protons of the acetyl methyl group will give rise to a sharp singlet.

-

Cyclohexane Protons (~1.2-1.8 ppm): The ten protons on the cyclohexane ring will appear as a complex multiplet in the aliphatic region of the spectrum. The axial and equatorial protons are chemically non-equivalent and will have different chemical shifts and coupling constants, leading to a broad, overlapping signal.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~175-180 | Carboxylic Acid Carbonyl (-COOH) |

| ~170-175 | Amide Carbonyl (-NH-CO-) |

| ~58-62 | Quaternary Carbon (C-1 of cyclohexane) |

| ~40-45 | Methylene Carbon (-CH₂-COOH) |

| ~30-35 | Cyclohexane Carbons (C-2, C-6) |

| ~25-30 | Cyclohexane Carbons (C-3, C-5) |

| ~20-25 | Cyclohexane Carbon (C-4) |

| ~20-25 | Acetyl Methyl Carbon (-CO-CH₃) |

Causality Behind Assignments:

-

Carbonyl Carbons (~170-180 ppm): The carbonyl carbons of the carboxylic acid and amide functional groups are the most deshielded carbons and will appear far downfield.

-

Quaternary Carbon (~58-62 ppm): The C-1 carbon of the cyclohexane ring, being attached to a nitrogen and a carbon, will be significantly downfield compared to the other ring carbons.

-

Methylene and Cyclohexane Carbons (~20-45 ppm): The remaining aliphatic carbons of the methylene group and the cyclohexane ring will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 3200-3400 | Medium | N-H stretch (Amide) |

| 1700-1725 | Strong | C=O stretch (Carboxylic Acid) |

| 1640-1680 | Strong | C=O stretch (Amide I) |

| 1515-1570 | Medium | N-H bend (Amide II) |

| 2850-2950 | Medium-Strong | C-H stretch (Aliphatic) |

Causality Behind Assignments:

-

O-H Stretch (2500-3300 cm⁻¹): The O-H stretch of the carboxylic acid will appear as a very broad band due to strong intermolecular hydrogen bonding.[1][2]

-

N-H Stretch (3200-3400 cm⁻¹): The N-H stretching vibration of the secondary amide will be observed in this region.

-

C=O Stretches (1640-1725 cm⁻¹): Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O will appear at a higher frequency (1700-1725 cm⁻¹) than the amide C=O (Amide I band) at 1640-1680 cm⁻¹.

-

Amide II Band (1515-1570 cm⁻¹): This band arises from a combination of N-H bending and C-N stretching vibrations and is characteristic of secondary amides.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 199, corresponding to the molecular weight of this compound (C₁₀H₁₇NO₃).

-

Key Fragmentation Patterns:

-

Loss of the acetyl group: A significant fragment at m/z = 156 ([M - 43]⁺) resulting from the cleavage of the acetyl group (CH₃CO).

-

Loss of the carboxylic acid group: A fragment at m/z = 154 ([M - 45]⁺) due to the loss of the COOH radical.

-

Loss of the acetamido group: A fragment at m/z = 141 ([M - 58]⁺) corresponding to the loss of the acetamido group (CH₃CONH).

-

Cleavage of the C-C bond adjacent to the ring: A fragment at m/z = 142 resulting from the loss of the CH₂COOH group.

-

Figure 2. Predicted major fragmentation pathways for this compound.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for a solution, use a suitable IR-transparent solvent and a liquid cell.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the KBr pellet/solvent.

-

Sample Spectrum: Place the sample in the spectrometer and record the IR spectrum.

-

Data Analysis: The instrument software will automatically subtract the background spectrum from the sample spectrum. Identify the characteristic absorption bands and their corresponding wavenumbers.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Ionization: Ionize the sample molecules. For ESI, this involves creating a fine spray of charged droplets from which ions are desorbed.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the molecule.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. By understanding the expected chemical shifts, vibrational frequencies, and fragmentation patterns, researchers can confidently identify and characterize this compound. The provided protocols offer a practical framework for obtaining high-quality spectral data. It is important to note that the exact spectral values may vary slightly depending on the experimental conditions, such as the solvent used and the specific instrumentation.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). HMDB. Retrieved from [Link]

-

SpectraBase. (n.d.). SpectraBase. Retrieved from [Link]

-

PubChem. (n.d.). PubChem. Retrieved from [Link]

Sources

Navigating the Solubility Landscape of (1-Acetylamino-cyclohexyl)-acetic Acid: A Technical Guide for Drug Development Professionals

Foreword

In the intricate world of pharmaceutical development, understanding the fundamental physicochemical properties of an active pharmaceutical ingredient (API) is paramount to its successful formulation and ultimate therapeutic efficacy. Among these properties, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, manufacturability, and the overall design of a drug delivery system. This in-depth technical guide focuses on the solubility of (1-Acetylamino-cyclohexyl)-acetic acid, a molecule of interest in medicinal chemistry.

It is important to note that the nomenclature "this compound" can be ambiguous. For the purposes of this guide, we will assume the structure to be N-acetyl-α-cyclohexylglycine, where both the acetylamino group and the acetic acid moiety are attached to the same carbon atom of the cyclohexane ring. This guide will delve into the theoretical underpinnings of its solubility, provide robust experimental protocols for its determination, and offer insights into solvent selection for formulation development. While specific experimental data for this exact compound is not widely published, we will draw upon established principles and data from structurally related molecules to provide a comprehensive and predictive framework.

The Molecular Architecture and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. In the case of this compound, we can dissect the molecule into distinct functional regions to anticipate its behavior in various solvents.

-

The Cyclohexyl Ring: This bulky, nonpolar aliphatic ring is the dominant hydrophobic region of the molecule. Its presence suggests a preference for nonpolar or moderately polar solvents and will likely limit aqueous solubility.

-

The Carboxylic Acid Group (-COOH): This functional group is capable of acting as both a hydrogen bond donor and acceptor, contributing to solubility in polar protic solvents like water and alcohols. Its acidity (pKa) is a crucial determinant of pH-dependent solubility. At pH values above its pKa, the carboxylic acid will deprotonate to form a carboxylate anion (-COO⁻), which is significantly more water-soluble.

-

The Acetylamino Group (-NHCOCH₃): This amide group contains both a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the carbonyl oxygen and the nitrogen atom). This allows for interactions with a range of solvents, contributing to solubility in both protic and aprotic polar environments.

The interplay of these hydrophobic and hydrophilic moieties results in an amphiphilic character, suggesting that the solubility of this compound will be highly dependent on the chosen solvent system.

Theoretical Framework for Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility. A more quantitative approach involves considering the thermodynamics of dissolution, which is governed by the Gibbs free energy change (ΔG) of the process. For dissolution to be spontaneous, ΔG must be negative. This is influenced by both enthalpy (ΔH) and entropy (ΔS) changes.

Key factors influencing the solubility of this compound include:

-

Solvent Polarity: Solvents are broadly classified as polar or nonpolar. Polar solvents, like water and ethanol, have large dipole moments and are effective at solvating polar molecules. Nonpolar solvents, such as hexane and toluene, are better suited for dissolving nonpolar compounds. Given its amphiphilic nature, our target molecule is expected to exhibit limited solubility in highly nonpolar solvents and moderate solubility in polar solvents.

-

Hydrogen Bonding: The ability of a solvent to participate in hydrogen bonding is critical for dissolving molecules with hydrogen bond donors and acceptors. Water, alcohols, and carboxylic acids are excellent hydrogen-bonding solvents. The carboxylic acid and acetylamino groups of our compound will readily engage in hydrogen bonding with such solvents.

-

pH of the Medium: For ionizable compounds like this compound, the pH of the aqueous medium is a critical determinant of solubility. The Henderson-Hasselbalch equation can be used to predict the ratio of the ionized to the un-ionized form of the carboxylic acid at a given pH. As the pH increases above the pKa of the carboxylic acid, the concentration of the more soluble carboxylate form will increase, leading to a significant enhancement in aqueous solubility.

-

Temperature: The effect of temperature on solubility is governed by the enthalpy of solution. For most solid solutes, the dissolution process is endothermic (ΔH > 0), meaning that solubility increases with increasing temperature. However, this is not universally true, and the temperature dependence of solubility should be determined experimentally.

Experimental Determination of Solubility: Protocols and Best Practices

Accurate and reproducible solubility data is the cornerstone of pre-formulation studies. The choice of method depends on factors such as the properties of the compound, the required accuracy, and the available sample amount.

The Gold Standard: Equilibrium Shake-Flask Method

The shake-flask method is widely regarded as the most reliable technique for determining thermodynamic solubility.[1][2] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period.

Protocol:

-

Preparation: Add an excess of this compound to a series of vials containing the selected solvents. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be established through preliminary experiments.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration. Care must be taken to avoid adsorption of the solute onto the filter material, especially for poorly soluble compounds.[2]

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Data Reporting: Express the solubility as mass per unit volume (e.g., mg/mL) or as a molar concentration (e.g., mol/L).

Expertise & Experience Insight: The choice of agitation method (e.g., orbital shaking, magnetic stirring) and the duration of equilibration can significantly impact the results. It is essential to ensure that true equilibrium has been reached by sampling at multiple time points until the concentration in the supernatant remains constant.

pH-Solubility Profiling

For ionizable compounds, determining the solubility as a function of pH is critical.[2] This is typically performed using the shake-flask method with a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2 to 7.4).

Protocol:

-

Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4). The buffer system should be chosen carefully to avoid interactions with the API.

-

Equilibrium Solubility Determination: Follow the shake-flask protocol described above for each buffer.

-

Data Analysis: Plot the measured solubility (on a logarithmic scale) against the pH of the buffer. This profile will reveal the pH at which the compound has its minimum and maximum aqueous solubility.

Trustworthiness through Self-Validation: The pH of the saturated solution should be measured at the end of the equilibration period to confirm that the buffer had sufficient capacity to maintain the target pH. Any significant deviation in the final pH should be noted and may require the use of a buffer with a higher buffering capacity.

Solvent Selection in Pharmaceutical Development

The selection of an appropriate solvent is a critical decision in drug manufacturing, impacting not only solubility but also process efficiency, product stability, and safety.[3] Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines on the use of residual solvents in pharmaceutical products.[3]

Solvent Classes and Considerations

Solvents are often categorized into classes based on their toxicity. For instance, the ICH Q3C guidelines classify residual solvents into three classes:

-

Class 1: Solvents to be avoided (known or suspected human carcinogens).

-

Class 2: Solvents with inherent toxicity that should be limited in pharmaceutical products.

-

Class 3: Solvents with low toxic potential.

Whenever possible, the use of Class 3 solvents is preferred. Many pharmaceutical companies have developed their own solvent selection guides to promote the use of greener and safer solvents.[4]

A Systematic Approach to Solvent Screening

A systematic approach to solvent screening for this compound would involve evaluating a range of solvents with varying polarities and hydrogen bonding capabilities. A suggested starting panel of solvents is presented in the hypothetical data table below.

Data Presentation: Hypothetical Solubility of this compound

The following table presents a hypothetical solubility profile for this compound in a range of common pharmaceutical solvents at 25 °C. These values are illustrative and should be determined experimentally.

| Solvent | Class (ICH Q3C) | Polarity Index | Solubility (mg/mL) | Qualitative Description |

| Water (pH 7.0) | - | 10.2 | ~ 1 - 5 | Sparingly soluble |

| 0.1 M HCl (pH 1.2) | - | 10.2 | ~ 1 - 5 | Sparingly soluble |

| 0.1 M NaOH (pH 13) | - | 10.2 | > 100 | Freely soluble |

| Ethanol | 3 | 4.3 | ~ 50 - 100 | Soluble |

| Isopropyl Alcohol | 3 | 3.9 | ~ 20 - 50 | Soluble |

| Acetone | 3 | 5.1 | ~ 10 - 30 | Sparingly soluble |

| Ethyl Acetate | 3 | 4.4 | < 1 | Slightly soluble |

| Dichloromethane | 2 | 3.1 | < 1 | Very slightly soluble |

| Toluene | 2 | 2.4 | < 0.1 | Practically insoluble |

| n-Heptane | 3 | 0.1 | < 0.1 | Practically insoluble |

| Dimethyl Sulfoxide (DMSO) | 2 | 7.2 | > 100 | Freely soluble |

Visualizing Experimental Workflows

Diagrams can provide a clear and concise overview of complex experimental processes. The following diagrams, generated using Graphviz, illustrate the workflow for the equilibrium shake-flask solubility determination and a decision tree for solvent selection in pharmaceutical development.

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Caption: Decision Tree for Pharmaceutical Solvent Selection.

Conclusion

The solubility of this compound is a multifaceted property governed by the interplay of its hydrophobic cyclohexyl ring and its hydrophilic carboxylic acid and acetylamino functional groups. A thorough understanding of its solubility in a range of solvents, and particularly as a function of pH, is essential for successful drug development. This guide has provided a comprehensive overview of the theoretical principles governing solubility, detailed experimental protocols for its accurate determination, and a framework for rational solvent selection. By employing these principles and methodologies, researchers can effectively navigate the solubility challenges associated with this and other novel chemical entities, paving the way for the development of safe and effective medicines.

References

- Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing.

- Solubility of Things. Gabapentin enacarbil.

- SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- BioCrick. Gabapentin enacarbil | CAS:478296-72-9.

- MDPI. (2024, May 22).

- accessdata.fda.gov. (2008, October 7). 022399Orig1s000.

- Sanofi. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.

- PubChem. Gabapentin | C9H17NO2 | CID 3446.

- YouTube. (2020, October 9).

Sources

- 1. (R)-ACETYLAMINO-CYCLOHEXYL-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]

- 3. A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide on the Potential Biological Activity of (1-Acetylamino-cyclohexyl)-acetic acid

Abstract

(1-Acetylamino-cyclohexyl)-acetic acid is a novel compound with a chemical structure that bears a striking resemblance to several well-characterized pharmacologically active agents. Notably, its backbone is analogous to the gabapentinoid class of drugs, while its acetylamino moiety is a key feature of compounds with anti-inflammatory and tissue-regenerative properties. To date, the biological activity of this compound has not been extensively characterized in publicly available literature. This technical guide serves to bridge this knowledge gap by providing a hypothesis-driven exploration of its potential biological activities. By dissecting its structure and drawing parallels with established drugs such as Gabapentin and Acexamic acid, we propose two primary, testable hypotheses for its mechanism of action. This document outlines the theoretical basis for these potential activities, details robust experimental workflows for their validation, and provides the scientific rationale necessary for guiding future research and development efforts.

Molecular Structure and Comparative Analysis

Chemical Identity and Physicochemical Properties

This compound is a derivative of a non-proteinogenic alpha-amino acid containing a cyclohexyl ring. At physiological pH, it is expected to exist as a zwitterion. Its core structure suggests it is a conformationally constrained molecule, a feature often exploited in drug design to enhance binding affinity and selectivity for specific biological targets.

| Property | Value | Source |

| IUPAC Name | (1-acetylaminocyclohexyl)acetic acid | PubChem |

| Molecular Formula | C₁₀H₁₇NO₃ | [1] |

| Molecular Weight | 199.25 g/mol | [1] |

| CAS Number | 14429-43-7 | [1] |

Structural Comparison with Bioactive Analogs

The potential pharmacology of this compound can be inferred by comparing its structure to known therapeutic agents. The most relevant comparators are Gabapentin, a widely used anticonvulsant and analgesic, and Acexamic Acid, a drug known for its wound-healing properties.

Caption: Structural comparison of the target molecule with its key analogs.

The key differences are:

-

vs. Gabapentin: Gabapentin is a γ-amino acid (the amino group is on the third carbon from the carboxyl group), while the target molecule is an α-amino acid derivative.[2][3] The target molecule has an N-acetyl group instead of a primary amine on the side chain.

-

vs. Acexamic Acid: Both molecules contain an acetylated amino group. However, Acexamic acid is a linear chain molecule (a derivative of caproic acid), whereas the target molecule features a rigid cyclohexyl ring.[4]

These structural nuances form the basis of our two primary hypotheses.

Hypothesis 1: Potential Gabapentinoid Activity

The structural similarity to Gabapentin, a blockbuster drug, strongly suggests that this compound may function as a gabapentinoid.[5][6]

The Gabapentinoid Mechanism of Action

Gabapentinoids do not act on GABA receptors despite their name.[2][7] Their primary mechanism involves high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[5][8] This interaction is crucial because it reduces the trafficking of these channels to the presynaptic membrane, leading to a decrease in calcium influx upon neuronal depolarization. The downstream effect is a reduction in the release of excitatory neurotransmitters like glutamate and substance P.[7][8] This modulation of hyperexcitability is the foundation of their analgesic, anticonvulsant, and anxiolytic effects.[2][9]

Caption: Mechanism of action of gabapentinoids at the presynaptic terminal.

Structure-Activity Relationship (SAR) and Prediction

The efficacy of gabapentinoids is highly dependent on their structure.

-

Amino Acid Moiety: The presence of both an amine and a carboxylic acid is critical. These groups are recognized by the L-amino acid transporter (LAT1), which facilitates their transport across the blood-brain barrier.[5]

-

Cyclohexyl Ring: This lipophilic group enhances blood-brain barrier penetration.

-

Substitution: SAR studies on gabapentinoids show that substitutions on the core structure can drastically alter binding affinity for the α2δ-1 subunit.[9][10]

Prediction for this compound: The replacement of Gabapentin's primary aminomethyl group with an N-acetylamino group introduces significant changes. The acetyl group adds steric bulk and replaces a positively charged amine (at physiological pH) with a neutral, polar amide. This is likely to reduce or abolish direct binding to the α2δ-1 subunit, as the original amine is crucial for interaction. However, it is plausible that the molecule could act as a prodrug , undergoing in vivo deacetylation to yield an active α-amino acid analog, which would then need to be evaluated for its own activity.

Hypothesis 2: Potential Anti-inflammatory and Tissue-Repair Activity

The presence of the N-acetylamino functional group draws a direct parallel to Acexamic Acid (N-acetyl-6-aminohexanoic acid), a compound used for its wound-healing and anti-inflammatory properties.[4][11]

The Mechanism of Action of Acexamic Acid

Unlike classic NSAIDs, Acexamic acid's primary mechanism is not the inhibition of cyclooxygenase enzymes. Instead, it is thought to promote tissue repair through several pathways:

-

Stimulation of Fibroblasts: It enhances the proliferation and activity of fibroblasts, the primary cells responsible for producing collagen and forming the extracellular matrix, which are essential for wound closure.[12]

-

Modulation of Inflammation: It appears to normalize capillary permeability, reducing the oozing of fluid from inflamed tissues (exudation), thereby controlling the local inflammatory response.[12]

Rationale for Potential Activity

The acetylated amino acid moiety is the key pharmacophore for this proposed activity. While the cyclohexyl ring of our target molecule provides a rigid scaffold unlike the flexible chain of Acexamic acid, this conformational constraint could potentially position the acetylamino and carboxylic acid groups in a favorable orientation for interacting with receptors or enzymes involved in the wound healing cascade. The anti-inflammatory effects could be particularly relevant in conditions where neuroinflammation accompanies neuronal damage, suggesting a potential dual-action therapeutic.

Proposed Experimental Workflows for Validation

To empirically test these hypotheses, a structured, multi-tiered experimental approach is required. The following protocols are designed to be self-validating, with clear positive and negative controls.

In Vitro Validation Cascade

This initial phase is designed to rapidly assess the primary hypotheses using targeted, high-throughput assays.

Caption: In vitro screening cascade for validating primary hypotheses.

Protocol 1: Competitive Radioligand Binding Assay for α2δ-1

-

Objective: To determine the binding affinity of the test compound for the human α2δ-1 subunit.

-

Rationale: This is the gold-standard assay to identify direct gabapentinoid activity. A high affinity would strongly support Hypothesis 1.

-

Methodology:

-

Source of Target: Use membrane preparations from HEK293 cells stably overexpressing the human α2δ-1 subunit.

-

Radioligand: Use [³H]Gabapentin at a concentration near its Kd (~20-40 nM).

-

Assay: Incubate the cell membranes with [³H]Gabapentin and varying concentrations of the test compound (e.g., from 1 nM to 100 µM) in a suitable binding buffer. Gabapentin should be used as a positive control.

-

Separation: Separate bound from free radioligand via rapid filtration through glass fiber filters.

-

Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Analysis: Plot the percentage of inhibition versus compound concentration and fit the data to a one-site competition model to determine the IC₅₀ and calculate the inhibition constant (Ki).

-

Protocol 2: Fibroblast Proliferation (MTT) Assay

-

Objective: To assess the effect of the test compound on the proliferation of human dermal fibroblasts.

-

Rationale: An increase in fibroblast proliferation is a hallmark of agents with wound-healing properties, directly testing Hypothesis 2. Acexamic acid serves as the ideal positive control.

-

Methodology:

-

Cell Culture: Plate human dermal fibroblasts in 96-well plates at a density of ~5,000 cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with a low-serum medium containing varying concentrations of the test compound (e.g., 0.1 µM to 1 mM). Include wells with vehicle (negative control) and Acexamic acid (positive control).

-

Incubation: Incubate the cells for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell proliferation relative to the vehicle control and plot against compound concentration to determine the EC₅₀.

-

Conclusion and Future Directions

This compound stands at a fascinating crossroads of potential pharmacology. Its structure logically points toward two distinct, therapeutically valuable pathways: neuromodulation via the gabapentinoid mechanism and tissue regeneration via the stimulation of cellular repair processes. The N-acetylation presents a critical modification that may negate direct gabapentinoid activity but could enable prodrug potential or confer novel anti-inflammatory properties.

The experimental workflows detailed herein provide a clear and robust path to elucidating the true biological activity of this compound. Should in vitro results prove positive for either hypothesis, subsequent studies should progress to appropriate in vivo models, such as spinal nerve ligation models for neuropathic pain or excisional wound models for tissue repair. Further investigation into its metabolic stability and ability to cross the blood-brain barrier will also be paramount. The exploration of this compound represents a promising opportunity for the development of a novel therapeutic agent.

References

-

Wikipedia. Gabapentin. [Link]

-

Psych Scene Hub. (2023). Gabapentinoids in Psychiatry: Pharmacology of Pregabalin and Gabapentin. [Link]

-

Taylor, C. P. (1997). Mechanisms of action of gabapentin. Reviews in neurosciences, 8(1), 41-50. [Link]

-

Emergency Medicine Cases. (2025). Gabapentinoids | EM Quick Hits Videos. [Link]

-

Gpatindia. (2020). GABAPENTIN Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Gabapentin? [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Acexamic Acid? [Link]

-

Patsnap Synapse. (2024). What is Acexamic Acid used for? [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Gabapentin's Chemical Structure and Pharmacological Properties: A Deep Dive. [Link]

-

Bryans, J. S., et al. (2005). Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein. Journal of medicinal chemistry, 48(12), 4189-4193. [Link]

-

Biomedicus. (2025). The Side Effects of Acexamic Acid. [Link]

-

International Multidisciplinary Journal for Research & Development. (2024). ACEXAMIC ACID DERIVATIVES AND THEIR BIOCHEMICAL EFFECTS. [Link]

- Google Patents. (1999). US6765114B1 - Process for the synthesis of 1-(aminomethyl)cyclohexyl-acetic acid.

-

PubChem. (r)-Acetylamino-cyclohexyl-acetic acid. [Link]

- Google Patents. (2001). EA003555B1 - Process for the synthesis of 1-(aminomethyl)cyclohexyl-acetic acid.

Sources

- 1. (r)-Acetylamino-cyclohexyl-acetic acid | C10H17NO3 | CID 10921523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. medkoo.com [medkoo.com]

- 5. Gabapentin - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. psychscenehub.com [psychscenehub.com]

- 8. What is the mechanism of Gabapentin? [synapse.patsnap.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. GABAPENTIN Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 11. What is Acexamic Acid used for? [synapse.patsnap.com]

- 12. biomedicus.gr [biomedicus.gr]

A Technical Guide to the Design, Synthesis, and Evaluation of (1-Acetylamino-cyclohexyl)-acetic Acid Structural Analogs as Potential Neuromodulators

Abstract

This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals engaged in the exploration of (1-Acetylamino-cyclohexyl)-acetic acid structural analogs. This scaffold, representing a constrained derivative of γ-aminobutyric acid (GABA), holds significant potential for the development of novel therapeutics targeting neurological disorders. Drawing from the established pharmacology of gabapentinoids, this document outlines the strategic design, synthetic execution, and biological evaluation of this unique chemical class. We delve into the critical structure-activity relationships (SAR) that govern affinity for the α2-δ subunit of voltage-gated calcium channels, provide detailed, field-tested protocols for synthesis and in vitro/in vivo assays, and present a logical workflow for lead optimization. The guide is structured to empower research teams to navigate the complexities of analog development, from initial concept to preclinical evaluation, with a focus on scientific integrity and translational potential.

Introduction: The Gabapentinoid Scaffold and Beyond

The quest for effective and well-tolerated treatments for epilepsy and neuropathic pain has led to the development of a pivotal class of drugs known as gabapentinoids. Their journey from structural mimics of a neurotransmitter to blockbuster therapeutics provides essential context for exploring novel, related scaffolds.

The Clinical Significance of Gabapentinoids

Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) and its successor, pregabalin, are structural analogs of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1][2][3] Initially synthesized with the goal of modulating GABAergic systems, their true mechanism of action was later found to be distinct.[4] Gabapentin was first approved in 1993 for treating refractory epilepsy, while pregabalin, developed in the early 1990s, gained approval in 2004-2005 for neuropathic pain and epilepsy.[5][6] These compounds have become first-line treatments for a range of conditions including diabetic peripheral neuropathy, postherpetic neuralgia, and fibromyalgia. However, their use can be limited by side effects such as dizziness and drowsiness, creating a clear therapeutic window for next-generation agents with improved profiles.[5]

Mechanism of Action: Targeting the α2-δ Subunit of Voltage-Gated Calcium Channels

Contrary to their design, gabapentinoids do not bind to GABA receptors.[4] Instead, their therapeutic effects are mediated through high-affinity binding to the α2-δ auxiliary subunit of voltage-gated calcium channels (VGCCs).[4][7][8] The α2-δ subunit, particularly the α2-δ-1 and α2-δ-2 subtypes, is a key regulator of calcium channel trafficking and function.[7] In pathological states like neuropathic pain, the expression of α2-δ-1 is upregulated, leading to increased calcium influx in presynaptic neurons and subsequent release of excitatory neurotransmitters. Gabapentinoids bind to α2-δ, disrupting its forward trafficking and function, which in turn reduces neurotransmitter release and dampens neuronal hyperexcitability.[4] This targeted intervention at a central node of neuronal signaling is the foundation of their analgesic, anticonvulsant, and anxiolytic properties.[8][9]

The this compound Core: A Constrained Gabapentinoid Analog

The this compound scaffold represents a logical evolution in gabapentinoid design. As an α,α-disubstituted amino acid, it possesses a quaternary carbon at the C1 position of the cyclohexane ring, to which both the acetylamino and acetic acid moieties are attached. This structural constraint has profound implications:

-

Conformational Rigidity: The steric bulk at the α-carbon restricts the rotational freedom of the side chains compared to the more flexible aminomethyl linker in gabapentin. This can lock the molecule into a more biologically active conformation, potentially increasing affinity for the α2-δ target.

-

Altered Physicochemical Properties: The introduction of the acetyl group in place of a primary amine changes the molecule's polarity, hydrogen bonding capacity, and basicity (pKa). This can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile, including its interaction with amino acid transporters like the System L transporter (LAT), which is crucial for blood-brain barrier penetration.[4][7]